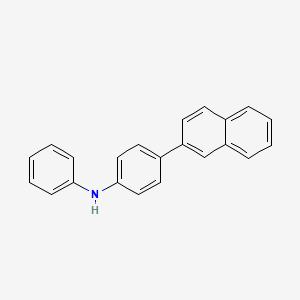

4-(Naphthalen-2-yl)-N-phenylaniline

Description

The exact mass of the compound this compound is 295.136099547 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMBPYCHOPPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Advanced Materials Science

The importance of 4-(Naphthalen-2-yl)-N-phenylaniline in advanced materials science stems from the inherent properties of its constituent parts: the naphthalene (B1677914) core and the triarylamine structure. Naphthalene is a well-established building block in organic photo-electronic materials, valued for its rigid, planar structure and stability. nih.gov Naphthalene-based materials are known for their good charge mobility and thermal stability, making them suitable for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The triarylamine component imparts excellent hole-transporting capabilities. researchgate.net A closely related diamine monomer, which incorporates the N-(4-naphthalen-2-yl)-N-phenylaniline structure, has been used to synthesize novel polyimides. These polymers were found to be fluorescent, electroactive, and thermally stable, exhibiting properties that make them promising candidates for hole-transporting materials in OLEDs. researchgate.net The incorporation of the triphenylamine (B166846) (TPA) moiety into polymer backbones can lead to materials with high potential and shallow highest occupied molecular orbital (HOMO) energy levels, which are desirable characteristics for efficient hole injection and transport. researchgate.net

The combination of these structural features in this compound suggests its utility as a foundational unit for creating larger, more complex organic semiconductors with enhanced thermal, morphological, and electronic stability.

Overview of Triarylamine Derivatives in Optoelectronics Research

Synthesis Routes for this compound

The construction of the carbon-nitrogen framework of this compound is predominantly achieved through modern cross-coupling methodologies. These reactions offer high efficiency and broad functional group tolerance, making them ideal for synthesizing complex amine structures.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, including this compound. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or pseudo-halides) and amines. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of this compound, the reaction would typically involve the coupling of N-phenyl-2-naphthylamine with an appropriate phenyl halide or the coupling of diphenylamine (B1679370) with a 2-halonaphthalene. A more common and direct approach is the reaction between 2-bromonaphthalene (B93597) and aniline (B41778) to first form N-phenyl-2-naphthylamine, which can then be further arylated. However, a more direct synthesis would involve the reaction of 2-bromonaphthalene with diphenylamine.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. Various generations of phosphine-based ligands have been developed to enhance the reaction's scope and efficiency. wikipedia.org Sterically hindered and electron-rich ligands are often preferred as they promote the reductive elimination step and stabilize the active palladium catalyst.

Table 1: Typical Components in a Buchwald-Hartwig Amination for Triarylamine Synthesis

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

| Aryl Halide | 2-Bromonaphthalene, Iodobenzene | Arylating agent. |

| Amine | Diphenylamine, Aniline | Nucleophilic component. |

Multi-Component Reaction Approaches for Related Structures

While direct multi-component reactions (MCRs) for the synthesis of this compound are not extensively reported, MCRs are a powerful tool for the efficient synthesis of structurally related and highly substituted nitrogen-containing heterocycles. For instance, acid-controlled multi-component selective synthesis has been employed to create 2,4,6-triaryl pyridines and pyrimidines from simple starting materials. rrpharmacology.ru These strategies often involve a domino sequence of reactions where multiple bonds are formed in a single operation, offering significant advantages in terms of atom economy and operational simplicity. The principles of these MCRs could potentially be adapted to develop novel synthetic routes towards functionalized triarylamines.

Design Principles for Derivatization

The functional performance of this compound, particularly in applications like organic light-emitting diodes (OLEDs), can be finely tuned through strategic structural modifications.

Structural Modification Strategies for Enhanced Functional Performance

Derivatization of the core this compound structure can significantly impact its electronic properties, thermal stability, and morphological characteristics. These modifications are often aimed at improving its performance as a hole transport material (HTM) in OLEDs.

Key strategies include:

Introduction of Electron-Donating or -Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., cyano, fluoro) to the phenyl or naphthalenyl rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This allows for better energy level alignment with other materials in an OLED device, facilitating efficient charge injection and transport.

Extension of π-Conjugation: Introducing additional aromatic or heteroaromatic moieties can extend the π-conjugated system of the molecule. This generally leads to a red-shift in absorption and emission spectra and can enhance charge carrier mobility.

Introduction of Bulky Substituents: Incorporating bulky groups, such as tert-butyl, can prevent intermolecular interactions like π-π stacking. This helps to maintain an amorphous state in thin films, which is crucial for the long-term stability and efficiency of OLEDs.

A study on related triarylamine-based HTMs demonstrated that the introduction of different substituents significantly influences the device's current, power, and external quantum efficiencies.

Impact of Conjugation on Molecular Design

The extent and nature of π-conjugation within the molecular structure are critical design parameters. A well-designed conjugated system is essential for efficient charge transport. The naphthalene (B1677914) and phenyl rings in this compound already provide a degree of conjugation.

Optimization of Synthetic Yields and Purity for Research Applications

For the reliable use of this compound in research, particularly in the fabrication of electronic devices, high purity is paramount. The optimization of synthetic protocols is therefore a critical step.

Key considerations for optimizing yield and purity include:

Catalyst and Ligand Screening: A systematic screening of different palladium precatalysts and phosphine (B1218219) ligands can identify the most efficient combination for the desired C-N coupling, leading to higher yields and fewer side products.

Reaction Conditions: Optimization of parameters such as temperature, reaction time, and the stoichiometry of reactants and base is crucial. For instance, using a slight excess of the amine and a strong, non-nucleophilic base can often improve yields.

Purification Techniques: Given that the product is a solid, recrystallization is a common and effective method for purification. orgsyn.org Column chromatography on silica (B1680970) gel is another standard technique to remove impurities. orgsyn.org For high-purity materials required for electronic applications, sublimation is often employed as a final purification step to remove residual solvent and other volatile impurities.

Molecular Structure and Supramolecular Assembly Studies

Thin Film Morphology and Molecular Aggregation in Solid State

Molecular Dynamics Simulations for Morphology Prediction

Following an extensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research findings, data tables, or detailed computational studies specifically focused on the molecular dynamics simulations and morphology prediction of the chemical compound 4-(Naphthalen-2-yl)-N-phenylaniline.

While computational methods, including molecular dynamics simulations, are critical tools for predicting the supramolecular assembly and morphology of organic materials, research into this specific molecule appears to be limited or has not been published in accessible scientific journals. Such studies would typically involve the use of force fields to simulate the interactions between multiple molecules of this compound over time, providing insights into their preferred packing arrangements, the formation of larger-scale structures, and the resulting bulk morphology. This information is particularly valuable in the field of materials science for the design of organic electronic devices, where molecular organization directly influences properties like charge transport.

The absence of this specific data prevents a detailed discussion and the creation of interactive data tables as requested. General principles of molecular dynamics and morphology prediction for aromatic amines and naphthalene-containing compounds exist, but a scientifically accurate article on this compound, as per the specified outline, cannot be generated without direct research on the compound itself.

Further experimental and computational research would be necessary to elucidate the molecular and supramolecular characteristics of this compound and to generate the data required for a comprehensive analysis of its morphology.

Advanced Spectroscopic and Electrochemical Characterization Techniques for 4 Naphthalen 2 Yl N Phenylaniline

The comprehensive characterization of 4-(Naphthalen-2-yl)-N-phenylaniline, a diarylamine containing both naphthalene (B1677914) and phenyl moieties, relies on a suite of advanced analytical techniques. Spectroscopic methods such as FT-IR, Raman, NMR, and UV-Vis provide detailed insights into its molecular structure, bonding, and electronic properties. Electrochemical studies further elucidate its redox behavior, which is crucial for its potential applications in electronic materials.

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of molecules like 4-(Naphthalen-2-yl)-N-phenylaniline. DFT methods allow for the calculation of various molecular properties, providing insights into the molecule's geometry, reactivity, and electronic behavior.

Molecular Geometry Optimization and Conformational Analysis

Theoretical studies using DFT are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, seeks the minimum energy conformation of the molecule. For similar non-planar aromatic compounds, DFT calculations have shown that the final optimized geometry can be influenced by the starting conformation, highlighting the importance of exploring the potential energy surface. nih.gov The planarity of the molecule, or lack thereof, can often be rationalized by examining the occupied π orbitals. nih.gov In related structures, such as certain pyrazoline derivatives, the five-membered ring is found to adopt an envelope conformation. researchgate.net

The optimization of molecular geometry is a crucial first step in many quantum chemical studies, as the resulting structure is used for subsequent calculations of other properties. For instance, in studies of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the B3LYP/6-311++G(d,p) basis set was used to obtain the minimum energy confirmation. nih.gov Similarly, for 1-(phenyl(piperidin-1-yl)methyl)naphthalen-2-ol, the chemical structure was optimized using the B3LYP/6-311G(d,p) basis set. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energies and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap generally indicates high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

The spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites within the molecule. In many aromatic compounds, the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be delocalized across the molecule. researchgate.net For example, in a study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, orbital and spin density plots were presented to visualize these distributions. nih.gov

The energies of the HOMO and LUMO are also used to calculate other important electronic properties. For instance, the ionization potential can be related to the HOMO energy, and the electron affinity can be related to the LUMO energy. researchgate.net

Table 1: Frontier Molecular Orbital Data for Similar Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov | - | - | - |

| 4-[(Z)-phenyldiazenyl]-2H-Chromen-2-one researchgate.net | - | - | - |

| Tetrathiafulvalene (B1198394) (gas phase) edu.krd | - | - | 3.872 |

| Tetrathiafulvalene (in water) edu.krd | - | - | 3.946 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface illustrates the electrostatic potential created by the molecule's nuclei and electrons. nih.gov Different colors on the MEP map represent different potential values, providing a guide to the electrophilic and nucleophilic sites. researchgate.net

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential. researchgate.net For example, in many organic molecules, negative regions are often found around electronegative atoms like nitrogen and oxygen. researchgate.net MEP analysis has been successfully applied to understand the interactions of various molecules, including those with biological relevance. nih.gov

Global Reactivity Parameters and Chemical Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters provide a more detailed understanding of the molecule's stability and reactivity than the HOMO-LUMO gap alone.

Some key global reactivity parameters include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are often calculated using DFT in both gas and solvent phases to understand the effect of the environment on reactivity. edu.krd For example, a study on tetrathiafulvalene showed that the global chemical reactivity parameters change depending on the polarity of the solvent. edu.krd

Table 2: Global Reactivity Descriptors for a Related Compound (Tetrathiafulvalene in gas phase)

| Parameter | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

Self-Interaction Correction (SIC) Methods in DFT for Orbital Energies

A known limitation of standard DFT approximations is the self-interaction error (SIE), where an electron incorrectly interacts with itself. nih.gov This error can lead to inaccuracies in calculated properties, particularly orbital energies. nih.gov To address this, self-interaction correction (SIC) methods have been developed.

The Perdew-Zunger (PZ) SIC method is a well-known approach that removes the one-electron SIE on an orbital-by-orbital basis. nih.gov However, its application has been limited due to computational cost and the fact that it can sometimes worsen the prediction of certain properties when used with standard functionals. nih.gov More recent developments, such as the density matrix as orbital coefficients self-interaction correction (DOCSIC) method, aim to provide a more computationally efficient way to implement SIC. nih.gov These methods can lead to more accurate orbital energies, which are crucial for predicting ionization potentials and excitation energies. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. q-chem.comrsc.orguci.edu It allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy level. q-chem.com These calculations are essential for understanding a molecule's absorption and emission properties. rsc.org

TD-DFT is popular because it offers a good balance between computational cost and accuracy for many systems. q-chem.com It is particularly useful for studying low-lying valence excited states. q-chem.com However, standard TD-DFT can have limitations, especially for describing charge-transfer excited states due to the self-interaction error in common density functionals. rsc.org

The results of TD-DFT calculations can be used to predict a molecule's UV-Vis absorption spectrum. For instance, in the study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the theoretical UV-Vis spectrum was computed using TD-DFT and compared with the experimental spectrum. nih.gov Similarly, TD-DFT has been used to investigate the electronic spectra of other complex organic molecules. researchgate.net

Prediction of Electronic Absorption Spectra

The prediction of electronic absorption spectra, typically in the Ultraviolet-Visible (UV-Vis) range, is a standard application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and corresponding oscillator strengths that define the absorption spectrum. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and help interpret experimental spectra by assigning electronic transitions. researchgate.net

For a molecule like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π-π* or n-π* transitions, and their localization on different parts of the molecule (e.g., the phenyl, aniline (B41778), or naphthalene (B1677914) groups). researchgate.net While specific TD-DFT calculations for this compound are not detailed in the provided literature, studies on analogous molecules like naphthalene demonstrate the accuracy of these predictive methods. For instance, the calculated 0-0 transition energy for the second excited state of naphthalene shows a deviation of only 0.48 eV from the experimental value. researchgate.net The accuracy of such predictions can be further enhanced by using machine learning models trained on large datasets of theoretical or experimental spectra. nih.govnih.govchemrxiv.org

| Transition | Experimental 0-0 Energy (eV) | Calculated 0-0 Energy (eV) at PBE0 Level | Deviation (eV) |

|---|---|---|---|

| B2u State | 4.45 | 3.97 | -0.48 |

Data sourced from computational studies on naphthalene. researchgate.net

Analysis of Charge Transfer States and Exciton (B1674681) Dynamics

In donor-acceptor molecules, photoexcitation can lead to the formation of several types of excited states, primarily Locally Excited (LE) states and Intramolecular Charge Transfer (ICT) states. nih.gov An LE state involves an electronic transition localized on either the donor or the acceptor moiety. An ICT state, conversely, involves the transfer of an electron from the donor (the triphenylamine (B166846) unit) to the acceptor (the naphthalene unit). nih.govrsc.org

Computational methods can determine the character of these excited states by analyzing the molecular orbitals involved in the transition. researchgate.net The dynamics of these states, including the rate of interconversion between LE and ICT states and the process of exciton annihilation, can be investigated using techniques like femtosecond transient absorption spectroscopy, often complemented by computational modeling. rsc.orgaps.org The formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups twist relative to each other, is a critical process that can facilitate charge separation. nih.gov For this compound, theoretical analysis would focus on the energy levels of the LE and ICT states and the potential energy surfaces associated with twisting, which are crucial for its application in optoelectronic devices. nih.gov

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules and their self-assembly into larger aggregates. nih.govnih.gov For organic semiconductors, the arrangement of molecules in the solid state significantly impacts properties like charge transport. MD simulations can model the aggregation process of molecules like this compound in solution or the gas phase, predicting how they pack together. nih.gov

These simulations reveal the dominant intermolecular interactions, such as π-π stacking between the aromatic naphthalene and phenyl rings and weaker van der Waals forces, that drive the aggregation process. nih.gov Studies on the self-assembly of naphthalene-containing compounds show they can form ordered structures like rings and fibers. rsc.org By analyzing the trajectories of many molecules over time, MD simulations can provide a microscopic view of how molecular structure dictates macroscopic morphology. researchgate.netnih.gov

Ab Initio Calculations and Theoretical Modeling of Charge Transport

Charge transport in many organic materials occurs via a "hopping" mechanism, where a charge (electron or hole) moves between adjacent molecules. The rate of this process can be described by Marcus theory, where a key parameter is the reorganization energy (λ). icm.edu.pl The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its ionized state without the charge actually being transferred. stackexchange.com A lower reorganization energy generally leads to a higher charge transfer rate. icm.edu.pl

Ab initio and DFT calculations are used to compute the reorganization energy. nih.gov The total reorganization energy is a sum of the inner-sphere (intramolecular) and outer-sphere (from the surrounding medium) contributions. wsu.edu For intramolecular reorganization energy, a common computational approach is the four-point method, which involves calculating the energies of the neutral and charged species in both their optimized and unrelaxed geometries. stackexchange.comwsu.edu Studies on related hole-transport materials like carbazole (B46965) derivatives show that DFT calculations can effectively predict reorganization energies and guide the design of materials with improved charge mobility. icm.edu.pl Benzo(b)carbazole, for example, possesses a low reorganization energy for hole transport (0.18 eV). icm.edu.pl

| Compound | Calculated λh (eV) |

|---|---|

| Carbazole (Cz) | 0.27 |

| Benzo(a)carbazole (BaCz) | 0.21 |

| Benzo(b)carbazole (BbCz) | 0.18 |

| Benzo(c)carbazole (BcCz) | 0.24 |

Data sourced from DFT calculations on carbazole derivatives, which are structurally similar to the amine moiety in this compound. icm.edu.pl

Natural Population Analysis (NPA) for Atomic Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electronic charge on the atoms within a molecule. researchgate.net It provides a more stable and chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis, especially for complex organic molecules. researchgate.net

For this compound, NPA would be used to quantify the electron-donating strength of the triphenylamine group and the electron-accepting character of the naphthalene moiety. The analysis would reveal a partial negative charge on the central nitrogen atom and varying positive and negative charges distributed across the carbon atoms of the aromatic rings. Quantum chemical studies on naphthalene have shown that the charge distribution is not uniform, leading to different reactivity at different positions. researchgate.net This detailed charge map is essential for understanding intermolecular interactions, such as electrostatic interactions and hydrogen bonding, which influence molecular aggregation and electronic properties. researchgate.net

Charge Transport and Injection Mechanisms in Organic Semiconductors

Hole Transport Characteristics and Mobility Studies

The efficiency of organic electronic devices is intrinsically linked to the mobility of charge carriers within the active material. In the case of 4-(Naphthalen-2-yl)-N-phenylaniline, which primarily functions as a hole-transporting material (HTM), understanding its hole transport characteristics is paramount. While direct experimental measurements of the hole mobility for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies and experimental data on closely related compounds.

Theoretical investigations based on Density Functional Theory (DFT) and Marcus theory have been employed to predict the charge transport properties of similar arylamine-based compounds. For instance, studies on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, which share a similar naphthalen-amine core structure, have revealed high calculated hole mobilities. Two such derivatives, designated as CP1 and CP2, have shown theoretical hole mobilities of 2.98 × 10⁻² cm² V⁻¹ s⁻¹ and 4.18 × 10⁻³ cm² V⁻¹ s⁻¹, respectively. researchgate.net These values suggest that the naphthalen-phenylaniline moiety provides an effective pathway for hole hopping, a common charge transport mechanism in amorphous organic semiconductors. This process involves the transfer of a positive charge (hole) from one molecule to an adjacent molecule. The rate of this transfer is influenced by factors such as the reorganization energy (the energy required for the molecule to adjust its geometry after a charge is added or removed) and the electronic coupling between neighboring molecules.

The relatively high calculated mobilities of these related compounds indicate that this compound likely possesses favorable hole transport characteristics, making it a suitable candidate for applications where efficient hole conduction is required, such as in the hole transport layer of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Table 1: Calculated Hole Mobilities of Related Naphthalen-Amine Derivatives

| Compound | Calculated Hole Mobility (cm² V⁻¹ s⁻¹) |

| CP1 | 2.98 × 10⁻² |

| CP2 | 4.18 × 10⁻³ |

Note: Data is based on theoretical calculations for structurally similar compounds.

Charge Injection Barriers and Interfacial Energy Alignment

Efficient charge injection from the electrode to the organic semiconductor is crucial for optimal device performance. This process is largely governed by the energy alignment at the interface, specifically the difference between the work function of the anode and the Highest Occupied Molecular Orbital (HOMO) of the hole-transporting material. A smaller energy barrier facilitates more efficient hole injection.

The HOMO level of an organic semiconductor can be determined experimentally using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS). For the aforementioned N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives, cyclic voltammetry measurements have placed their HOMO levels at approximately -5.33 eV for CP1 and -5.37 eV for CP2. researchgate.net Given the structural similarity, it is reasonable to infer that the HOMO level of this compound lies in a comparable energy range.

The choice of anode material is critical for achieving good energy level alignment. Indium Tin Oxide (ITO) is a commonly used transparent anode with a work function that can be tuned, typically ranging from 4.5 to 5.2 eV. By selecting an appropriate anode or by modifying its surface to increase its work function, the energy barrier for hole injection into this compound can be minimized, leading to improved device efficiency. For instance, a well-matched interface with a low injection barrier would enhance the flow of holes from the anode into the organic layer, contributing to a higher current density at a given voltage.

Table 2: HOMO Levels of Related Naphthalen-Amine Derivatives

| Compound | HOMO Level (eV) |

| CP1 | -5.33 |

| CP2 | -5.37 |

Note: Data is based on experimental measurements for structurally similar compounds.

Mechanisms of Charge Recombination in Device Contexts

In a typical bilayer or multilayer OLED structure, this compound would serve as the hole transport layer, situated between the anode and the emissive layer. The recombination of charges is intended to occur within the emissive layer. The properties of this compound can influence this process in several ways. Its hole mobility, as discussed earlier, will determine the rate at which holes are transported to the emissive layer interface.

Furthermore, the energy levels of this compound relative to the adjacent electron-transporting and emissive layers play a crucial role. A significant energy barrier for electrons at the interface between the emissive layer and the this compound layer can confine electrons within the emissive layer, thereby increasing the probability of recombination with the incoming holes. This confinement is a key strategy for achieving high recombination efficiency. Conversely, if the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is too low, electrons may leak through the hole transport layer, leading to reduced efficiency and potential degradation of the material. Therefore, the design of the device heterostructure is critical to ensure that charge recombination is maximized in the desired region.

Doping Strategies and Their Influence on Charge Transport

To further enhance the conductivity of hole-transporting materials and improve device performance, p-type doping is a widely employed strategy. This involves introducing a small amount of an electron-accepting material (a p-dopant) into the hole-transporting layer. The dopant creates additional free holes in the host material, thereby increasing its conductivity and reducing the operating voltage of the device.

A common and effective p-dopant for arylamine-based hole transport materials is 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). aps.org The doping mechanism involves the transfer of an electron from the HOMO of the host material (in this case, this compound) to the LUMO of the F4TCNQ molecule. This process generates a free hole on the host molecule, which can then contribute to charge transport.

The introduction of a dopant like F4TCNQ into a this compound layer would be expected to:

Increase Hole Concentration: The primary effect of doping is a significant increase in the density of charge carriers (holes).

Improve Ohmic Contact: Doping can help to form a better ohmic contact at the anode/organic interface, reducing the charge injection barrier and facilitating more efficient hole injection.

The optimal doping concentration is a critical parameter that needs to be carefully controlled. While doping enhances conductivity, excessive doping can lead to the formation of charge traps or disrupt the morphology of the film, which could negatively impact charge mobility and device stability. Therefore, a balance must be struck to achieve the desired improvement in charge transport without introducing detrimental effects.

Interfacial Engineering in Organic Electronic Devices

Applications of 4 Naphthalen 2 Yl N Phenylaniline in Advanced Organic Electronic Devices

Role as Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer (EML). mdpi.com 4-(Naphthalen-2-yl)-N-phenylaniline (NPB) is a widely utilized HTM due to its excellent hole-transporting capabilities and morphological stability. mdpi.com However, research has also highlighted that NPB can exhibit poor thermal stability, which can impact the long-term performance of OLED devices. mdpi.com

Derivatives and alternative materials are often benchmarked against NPB to demonstrate improved performance. For instance, a novel hole-transporting material, TPA-1A, when used in a green phosphorescent OLED, demonstrated a current and power efficiency of 49.13 cd/A and 27.56 lm/W, respectively, surpassing the performance of a reference device based on NPB. mdpi.com Similarly, another material, TPA-2ACR, exhibited current, power, and external quantum efficiencies of 55.74 cd/A, 29.28 lm/W, and 21.59%, respectively, which were significantly better than the TAPC-based reference device. nih.gov

Optimization of Hole Injection Layers

The interface between the anode, typically indium tin oxide (ITO), and the HTL is crucial for efficient hole injection. A significant energy barrier at this interface can impede device performance. researchgate.net The optimization of the hole injection layer (HIL) is therefore a key strategy to enhance OLED efficiency. researchgate.net

Various methods are employed to optimize the HIL, including the use of suitable materials to minimize the hole injection barrier and ensure energy level alignment with the emissive layer. researchgate.netnih.gov For example, the introduction of a thin layer of polybithiophene (PbT) between the ITO anode and the NPB layer has been shown to significantly reduce the operating voltage by approximately 4 volts and enhance the luminous efficiency and luminance of the OLED. researchgate.net This improvement is attributed to the enhanced hole injection from the ITO to the NPB layer facilitated by the PbT HIL. researchgate.net

Host Material Considerations in Emitting Layers

While primarily used as an HTM, the properties of NPB and its derivatives are also relevant when considering host materials for the emissive layer. The host material in a phosphorescent OLED (PhOLED) must have a high triplet energy to effectively confine the excitons on the guest dopant molecules.

In some studies, novel materials are developed to serve dual functions, including as a host material. For example, PhCAR-2ACR, a phenyl carbazole-based material, has demonstrated good device characteristics when utilized as a host material in PhOLEDs. nih.gov The development of such multifunctional materials, often compared to standard materials like NPB, is a continuous effort in the advancement of OLED technology. mdpi.com

Functionality in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) rapidly increasing. nih.gov The hole transporting layer in a PSC is a critical component that extracts holes from the perovskite absorber layer and transports them to the electrode, thereby minimizing charge recombination. nih.gov Organic small molecules are considered ideal HTMs for PSCs due to their well-defined molecular weight, high purity, and tunable energy levels. nih.gov

Performance as a Hole Transporting Layer

The effectiveness of an HTM in a PSC is determined by its energy level alignment with the perovskite's valence band, its hole mobility, and its ability to form a stable and uniform layer. nih.govnorthwestern.edu While NPB itself is more commonly associated with OLEDs, triphenylamine-based derivatives, the core of NPB's structure, are frequently used in the design of new HTMs for PSCs. researchgate.net

For instance, two novel HTMs, TPA-TVT-TPA and TPA-NAP-TPA, which incorporate triphenylamine (B166846) end groups, have been successfully synthesized and utilized in inverted perovskite devices. researchgate.net These materials are designed to have good solubility and favorable electronic properties for efficient hole transport. researchgate.net The design of such molecules often involves computational studies, like Density Functional Theory (DFT), to predict their properties before synthesis. nih.gov

| HTM | PCE (%) | Device Architecture | Reference |

| TPA-TVT-TPA | Not Specified | Inverted | researchgate.net |

| TPA-NAP-TPA | Not Specified | Inverted | researchgate.net |

| DPTP-4D | 20.18 | n-i-p Planar | northwestern.edu |

| Spiro-Naph | 24.43 | Not Specified | nih.gov |

Interfacial Effects on Device Efficiency and Stability

The interface between the HTL and the perovskite layer, as well as the interface between the electron transport layer (ETL) and the perovskite, are critical for achieving high efficiency and long-term stability in PSCs. nih.govpolyu.edu.hk Poor interfacial contact can lead to significant non-radiative recombination and energy losses. nih.govnih.gov

Interfacial engineering, through the introduction of specific molecules or materials at these interfaces, is a key strategy to improve device performance. nih.govpolyu.edu.hk For example, introducing piperazine (B1678402) dihydroiodide (PDI) and ferrocene (B1249389) (Fc) at the tin perovskite/C60 interface has been shown to synergistically improve electron extraction and reduce energy losses, leading to a significant increase in PCE from 10.62% to 13.65%. nih.gov Similarly, the use of black phosphorus nanoflakes at the SnO2/perovskite interface can reduce surface roughness, lower defect density, and enhance carrier transport, resulting in a champion PCE of 20.3%. polyu.edu.hk Passivation of the buried interface is also crucial for improving the crystallization of the perovskite film and reducing defects. researchgate.net

Potential in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer.

While the primary application of this compound is in OLEDs, its inherent hole-transporting properties suggest its potential for use in p-type OFETs. The triphenylamine and naphthalene (B1677914) moieties within its structure are known to facilitate hole transport. mdpi.com Although specific research focusing solely on the use of this compound in OFETs is not as extensive as for OLEDs, the broader class of arylamine derivatives is actively investigated for this purpose. The development of new organic semiconductors for OFETs often involves exploring molecules with high charge carrier mobilities and good environmental stability. ambeed.com

Lack of Publicly Available Research Data on this compound in Dye-Sensitized Solar Cells

Despite a comprehensive search of scientific literature and databases, no specific research findings or performance data could be located for the application of the chemical compound this compound in Dye-Sensitized Solar Cells (DSSCs).

Extensive queries aimed at identifying studies that utilize this compound as either a photosensitizing dye or a hole-transporting material within a DSSC architecture did not yield any relevant results. The scientific literature readily provides information on a wide array of organic molecules and their derivatives that have been investigated for these purposes. For instance, research is available on derivatives of N,N-bis(4-methoxyphenyl)naphthalen-2-amine and other complex diarylamine structures, particularly in the context of perovskite solar cells, which share some operational principles with DSSCs.

However, the specific compound, this compound, does not appear to be a subject of published research for DSSC applications. Consequently, the detailed research findings and performance data tables—including metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF)—that were requested for the article subsection cannot be generated.

This absence of data prevents the creation of a scientifically accurate and informative article on the "Application in Dye-Sensitized Solar Cells (DSSCs)" focusing solely on this compound as per the provided instructions.

Structure Property Relationships and Molecular Engineering

Correlation Between Molecular Structure and Electronic Properties

The electronic properties of 4-(Naphthalen-2-yl)-N-phenylaniline are intrinsically linked to its molecular architecture. The molecule consists of a central nitrogen atom bonded to a phenyl group and a naphthalene (B1677914) group, forming a non-planar, propeller-like structure. This arrangement is a hallmark of many triarylamine-based charge transport materials.

The core of its electronic function lies in the delocalized π-electron system that extends across both the phenyl and naphthalene rings, bridged by the nitrogen atom's lone pair of electrons. This conjugation dictates the molecule's frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a hole-transporting material, the HOMO level is of paramount importance as it determines the energy barrier for injecting a "hole" (an electron vacancy) from an adjacent layer (like an anode or a light-absorbing perovskite layer) and facilitating its transport.

Theoretical studies on analogous diarylamine and triarylamine structures provide insight into the expected electronic parameters. For instance, a computational study on triphenylamine (B166846) derivatives using Density Functional Theory (DFT) is a common approach to predict these properties. nih.gov In a similar vein, experimental and theoretical work on HTMs incorporating the N,N-bis(methoxyphenyl)naphthalen-2-amine unit—a structure closely related to this compound—show HOMO levels in the range of -5.10 eV to -5.37 eV. nih.gov These values are crucial for ensuring efficient energy level alignment with other materials in a device stack.

Another critical parameter is the reorganization energy. This represents the energy required for a molecule's geometry to relax when it changes its charge state (from neutral to cation or vice versa). A low reorganization energy is highly desirable for efficient charge transport, as it signifies a smaller energetic penalty for a charge hopping between adjacent molecules. The semi-rigid structure of this compound, conferred by the fused rings of naphthalene, helps to minimize this value compared to more flexible molecules, thereby facilitating better charge mobility. lab-chemicals.com

Table 1: Physical and Electronic Properties of N-Phenyl-2-naphthylamine and Related Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| N-Phenyl-2-naphthylamine | Molecular Formula | C₁₆H₁₃N | nih.gov |

| Molecular Weight | 219.28 g/mol | nih.gov | |

| Melting Point | 105-108 °C | sigmaaldrich.com | |

| Boiling Point | 395-395.5 °C | sigmaaldrich.com | |

| H101 (N,N-bis(4-methoxyphenyl)naphthalen-2-amine) | HOMO Level | -5.10 eV | nih.gov |

| Hole Mobility | 7.54 x 10⁻⁵ cm²/V·s | nih.gov | |

| CP1 (D-π-D type HTM based on H101) | HOMO Level | -5.33 eV | nih.gov |

| Hole Mobility | 2.01 x 10⁻⁴ cm²/V·s | nih.gov | |

| CP2 (D-π-D type HTM based on H101) | HOMO Level | -5.37 eV | nih.gov |

| Hole Mobility | 1.56 x 10⁻⁴ cm²/V·s | nih.gov |

Impact of Naphthalene and Phenyl Moieties on Charge Transport and Photophysics

The individual contributions of the naphthalene and phenyl groups are distinct and synergistic. The N-phenylaniline core acts as the fundamental electron-donating and hole-transporting unit, a common and effective motif in materials chemistry.

The phenyl moiety contributes to the π-conjugated system and influences the molecule's solubility and morphological properties. However, it is the naphthalene moiety that provides several key advantages over a simpler diphenylamine (B1679370) or triphenylamine structure.

Enhanced Intermolecular Interactions: The planar and electron-rich surface of the naphthalene group promotes stronger intermolecular π-π stacking interactions. In the solid state, this ordered packing creates more effective pathways for charge to hop between molecules, which is a critical factor for achieving high charge carrier mobility. aps.org First-principles calculations on naphthalene crystals have demonstrated efficient, band-like hole transport, underscoring the inherent suitability of the naphthalene core for this function. aps.org

Steric and Morphological Influence: The bulkiness of the naphthalene group, compared to a phenyl group, influences how the molecules pack in a thin film. This can prevent undesirable crystallization and help maintain a stable amorphous state, which is often crucial for the longevity and reliability of organic electronic devices.

The photophysical properties are also heavily influenced by these moieties. While many simple arylamines are primarily functional for charge transport with weak emission, the introduction of the larger naphthalene chromophore can enhance fluorescence properties. nih.gov In some systems containing naphthalene, the formation of "excimers" (excited-state dimers) has been observed in non-polar solvents, which manifests as a broad, structureless emission at longer wavelengths. nih.gov This phenomenon is dependent on the ability of two molecules to interact in a specific π-stacked geometry while in an excited state.

Rational Design for Enhanced Performance and Stability

The structure of this compound serves as a foundational scaffold for the rational design of new, high-performance materials. Molecular engineering strategies focus on fine-tuning its properties for specific applications.

Energy Level Engineering: A primary goal is to optimize the HOMO and LUMO levels to match the energy levels of adjacent materials in a device for efficient charge injection and to maximize the open-circuit voltage in solar cells. This is typically achieved by adding electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., cyano, fluorine) to the phenyl or naphthalene rings. For example, adding electron-donating methoxy groups to the phenyl rings of a naphthalenamine core is a common strategy to raise the HOMO level. nih.gov

Mobility Enhancement: To improve charge mobility, one successful strategy is to create larger, more conjugated systems. Designing molecules with a "Donor-π bridge-Donor" (D-π-D) architecture, where units like naphthalenamine act as the donors linked by a conjugated spacer, can significantly enhance intermolecular charge transport. nih.gov This approach not only extends conjugation but also helps enforce a more planar molecular geometry, which can reduce reorganization energy and improve π-stacking.

Through these targeted modifications, the fundamental blueprint of this compound is evolved into a new generation of materials with tailored electronic properties, superior charge transport capabilities, and the robustness required for commercial applications.

Research Challenges and Future Directions

Addressing Device Degradation Mechanisms (Non-Safety Related)

A primary challenge in the use of 4-(naphthalen-2-yl)-N-phenylaniline and similar materials in OLEDs is the operational lifetime of the devices. Degradation of the organic materials is a key factor limiting the longevity of OLEDs. Future research will likely focus on understanding the intrinsic degradation mechanisms of this compound under electrical stress. This involves studying the morphological and chemical changes that occur in the thin films over time. Factors such as the formation of non-emissive species, crystallization of the amorphous films, and interfacial degradation between the organic layers and the electrodes are critical areas of investigation. Advanced analytical techniques will be essential to probe these degradation pathways at the molecular level. The goal is to develop strategies to mitigate these degradation processes, thereby enhancing the operational stability and lifetime of devices. researchgate.net

Exploration of Novel Synthetic Pathways

The synthesis of this compound and its derivatives is crucial for both research and commercial applications. Traditional methods often include the Ullmann condensation and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that typically requires high temperatures and polar solvents. wikipedia.orgorganic-chemistry.org Innovations in this area focus on developing more efficient and milder reaction conditions, for instance, by using new ligands or catalyst systems that can operate at lower temperatures and are more tolerant of various functional groups. nih.govarkat-usa.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org Research in this area is geared towards developing more active and stable palladium catalysts, expanding the substrate scope, and using more environmentally friendly reaction conditions, such as aqueous micellar solutions. nih.gov The development of catalyst systems that are air-stable and have low catalyst loading requirements is also a significant goal. libretexts.orgrsc.org

Future work will likely explore entirely new synthetic strategies that offer higher yields, greater purity, lower cost, and are more scalable for industrial production. This could involve exploring novel catalytic systems, flow chemistry approaches, and greener synthesis methodologies that reduce waste and energy consumption.

Advanced Characterization of Nanoscale Morphology

The performance of organic electronic devices is highly dependent on the morphology of the thin films at the nanoscale. For this compound, which often serves as a hole transport layer, the arrangement and orientation of the molecules within the film are critical for efficient charge transport. researchgate.net

Future research will increasingly utilize advanced characterization techniques to probe the nanoscale morphology. elsevierpure.com Techniques like Fourier plane imaging microscopy (FIM) can provide detailed information about the orientation of molecules within a thin film. elsevierpure.comresearchgate.net By using "morphology sensors," which are luminescent dye molecules, researchers can map the local structure of the host material without significantly altering it. elsevierpure.comresearchgate.net This allows for a detailed understanding of how processing conditions, such as thermal annealing, affect the film's morphology and, consequently, its electronic properties. elsevierpure.com The aim is to establish clear structure-property relationships that can guide the fabrication of devices with optimized performance.

Development of High-Performance Derivatized Materials

A significant area of future research lies in the design and synthesis of new derivatives of this compound. By strategically modifying the core structure, researchers can fine-tune the material's electronic and physical properties. For instance, introducing different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in multilayered devices. nih.gov

The development of asymmetric derivatives is a promising strategy. Asymmetric molecules can exhibit unique properties, such as increased molecular dipoles, which can lead to improved film formation and higher charge mobility. rsc.org The goal is to create a library of derivatized materials with a range of properties, allowing for the selection of the optimal material for a specific application, whether it be in OLEDs, organic photovoltaics, or other electronic devices. smolecule.comnih.gov

Theoretical Predictions for New Functional Materials

Computational chemistry and theoretical modeling are becoming indispensable tools in the design of new functional materials. Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic properties of new derivatives of this compound before they are synthesized in the lab. researchgate.net

These theoretical studies can predict key parameters like HOMO/LUMO energy levels, reorganization energies for charge transport, and even the potential for intermolecular interactions that influence film morphology. nih.govresearchgate.net By screening a large number of virtual compounds, researchers can identify the most promising candidates for synthesis, significantly accelerating the materials discovery process. This synergy between theoretical prediction and experimental validation is a powerful approach for developing the next generation of high-performance organic electronic materials.

Patent Landscape and Academic-Industrial Research Synergy

The development of novel materials like derivatives of this compound is often accompanied by significant patent activity. google.com Understanding the patent landscape is crucial for both academic researchers and industrial players to identify areas of innovation and potential for commercialization.

A strong synergy between academic research and industrial development is vital for translating fundamental discoveries into real-world technologies. Academic labs often focus on exploring new molecular designs and understanding fundamental principles, while industrial research and development is geared towards process optimization, scaling up production, and device integration. Collaborative efforts, licensing agreements, and joint research projects can bridge the gap between these two sectors, accelerating the development and commercialization of new and improved organic electronic devices based on these advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 4-(Naphthalen-2-yl)-N-phenylaniline, and what are their respective yields and limitations?

- Methodological Answer : A typical approach involves coupling reactions using Buchwald-Hartwig amination or Ullmann-type protocols. For example, aryl halides (e.g., 2-naphthyl bromide) can react with N-phenylaniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions. Solvents like toluene or DMF are used at elevated temperatures (80–120°C) for 12–24 hours . Alternatively, nucleophilic aromatic substitution may be employed using pre-functionalized naphthalene derivatives. Yields typically range from 60–85%, with limitations including sensitivity to steric hindrance and the need for rigorous exclusion of moisture/oxygen. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.8–8.5 ppm range, with distinct splitting patterns due to the naphthalene and phenyl groups. The amine proton (N–H) may appear as a broad singlet near δ 5.5–6.0 ppm if not fully deprotonated .

- IR Spectroscopy : A strong N–H stretch (~3400 cm⁻¹) and C–C aromatic vibrations (~1600 cm⁻¹) are critical markers.

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 295.1462 (C₂₂H₁₇N). Fragmentation patterns should align with cleavage of the N–Ph bond .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound in material science applications?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets can model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency. For example, the HOMO is typically localized on the electron-rich naphthalene and amine groups, while the LUMO resides on the phenyl ring. Solvent effects (e.g., PCM model for toluene) refine predictions of absorption/emission spectra. Comparing computed λₘₐₓ with experimental UV-Vis data validates the model .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Structural Analog Screening : Compare activity of derivatives with modified substituents (e.g., halogenation at the phenyl ring) to identify pharmacophores.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm involvement of proposed targets (e.g., c-Myc inhibition) .

Q. How do steric and electronic effects influence the crystal packing and optoelectronic behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular interactions (e.g., π-π stacking between naphthalene groups). Dihedral angles between the naphthalene and phenyl rings impact conjugation length, as measured by XRD or DFT. Optoelectronic properties (e.g., charge mobility) are tested via space-charge-limited current (SCLC) measurements in thin-film devices .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.